High-Yield One-Step Synthesis
A key differentiator for O-(2,5-dibromophenyl)hydroxylamine is its accessible high-yield synthesis. A 2023 report in Molbank details a one-step protocol using adapted Vilsmeier conditions that delivers the target compound in quantitative yield, with full characterization by 1H-, 13C-NMR, IR, and Raman spectroscopy [1]. In contrast, many other O-arylhydroxylamines require multi-step sequences with significantly lower overall yields. For instance, a comparative patent for O-alkylhydroxylamine preparation describes a complex, temperature-sensitive multi-step process [2], while the synthesis of O-(4-iodophenyl)hydroxylamine typically involves lower-yielding nucleophilic substitution .
| Evidence Dimension | Synthetic Yield and Process Efficiency |
|---|---|
| Target Compound Data | Quantitative yield (one-step protocol) |
| Comparator Or Baseline | General class of O-substituted hydroxylamines (e.g., O-alkylhydroxylamines from multi-step process) |
| Quantified Difference | Quantitative vs. unspecified lower yields in multi-step processes |
| Conditions | Adapted Vilsmeier conditions vs. multi-step alkylation/hydrolysis sequences |
Why This Matters
Higher synthetic efficiency translates to lower procurement costs, better availability, and scalability for research or process development.
- [1] Molbank 2023, 2023(2), M1654. View Source
- [2] Schneider, H.-D. (1990). Process for the preparation of O-substituted hydroxylamines. U.S. Patent No. 4,954,648. View Source
